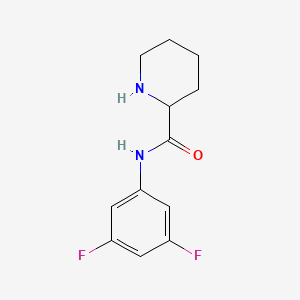

N-(3,5-Difluorophenyl)piperidine-2-carboxamide

CAS No.:

Cat. No.: VC17701242

Molecular Formula: C12H14F2N2O

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F2N2O |

|---|---|

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | N-(3,5-difluorophenyl)piperidine-2-carboxamide |

| Standard InChI | InChI=1S/C12H14F2N2O/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h5-7,11,15H,1-4H2,(H,16,17) |

| Standard InChI Key | QGPTVOCPVYZWIW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C(=O)NC2=CC(=CC(=C2)F)F |

Introduction

N-(3,5-Difluorophenyl)piperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a 3,5-difluorophenyl group and a carboxamide functional group. This compound has garnered significant attention in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis of N-(3,5-Difluorophenyl)piperidine-2-carboxamide

The synthesis of this compound typically involves mild conditions, often at room temperature or slightly elevated temperatures. The process can be summarized as follows:

-

Starting Materials: The synthesis begins with the reaction of 3,5-difluoroaniline with piperidine-2-carboxylic acid.

-

Coupling Agents: The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions and Stability

N-(3,5-Difluorophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound is generally stable under normal laboratory conditions but requires careful handling due to the presence of fluorine atoms.

Types of Reactions

-

Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Biological Activities and Applications

The biological activities of N-(3,5-Difluorophenyl)piperidine-2-carboxamide are primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to changes in cellular pathways and physiological responses.

Potential Therapeutic Applications

-

Cancer Therapy: Recent studies suggest potential anticancer properties, with the ability to induce apoptosis in cancer cells and inhibit cell proliferation.

-

Medicinal Chemistry: Investigated for its roles as an enzyme inhibitor or modulator in various biological pathways.

Research Findings and Future Directions

Research on N-(3,5-Difluorophenyl)piperidine-2-carboxamide highlights its potential in medicinal chemistry and pharmacology. Further studies are needed to fully elucidate its mechanism of action and explore its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume